molecular formula C14H21ClN2 B2934486 (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride CAS No. 1353990-91-6

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride

Cat. No.: B2934486
CAS No.: 1353990-91-6
M. Wt: 252.79
InChI Key: RCBTXJVJVXPUSG-ZFXMFRGYSA-N
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Description

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride is a chemical compound with the molecular formula C14H21ClN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride typically involves the reaction of 4-phenylbut-3-en-1-amine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: A simpler derivative of piperazine with a phenyl group attached.

    4-Phenylbutylamine: A compound with a similar phenylbutyl structure but lacking the piperazine ring.

    N-Phenylpiperazine: Another piperazine derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

(E)-1-(4-Phenylbut-3-en-1-yl)piperazine hydrochloride is unique due to its specific structural features, including the presence of both a phenylbutyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(E)-4-phenylbut-3-enyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16;/h1-4,6-8,15H,5,9-13H2;1H/b8-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBTXJVJVXPUSG-ZFXMFRGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)CC/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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